6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalinesThe presence of the tert-butylphenoxy group enhances the compound’s lipophilicity, which is crucial for its biological activity and ability to penetrate cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the indole ring, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate in suitable solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects . Additionally, the compound may interact with specific enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the tert-butylphenoxy group.
1,2,4-triazino[5,6-b]indole: Another related compound with a different heterocyclic system but similar biological activities.
Uniqueness
The presence of the tert-butylphenoxy group in 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline enhances its lipophilicity and biological activity compared to its analogs. This structural modification allows for better cell membrane penetration and increased interaction with molecular targets, making it a more potent compound in various applications .
Properties
IUPAC Name |
6-[2-(4-tert-butylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)18-12-14-19(15-13-18)30-17-16-29-23-11-7-4-8-20(23)24-25(29)28-22-10-6-5-9-21(22)27-24/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPRQQQYQZHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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